Lipophilicity and Hydrogen Bonding Potential vs. 4-(4-Methylphenoxy)aniline
The ortho-substitution of 2-(4-methylphenoxy)aniline significantly alters its lipophilicity and hydrogen bonding profile compared to its para-substituted isomer, 4-(4-methylphenoxy)aniline . This is a key differentiator for applications like membrane permeability and protein binding, where molecular shape and polarity distribution are critical [1].
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 3.95 |
| Comparator Or Baseline | 4-(4-Methylphenoxy)aniline: LogP = 3.37 |
| Quantified Difference | ΔLogP = +0.58 (approximately 4-fold higher partition coefficient for the ortho-isomer) |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
The higher LogP of the ortho-isomer suggests a ~4x greater preference for non-polar environments, which is a crucial parameter for researchers designing compounds intended for passive membrane diffusion or targeting hydrophobic binding pockets.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 269773, 2-(4-methylphenoxy)aniline. View Source
